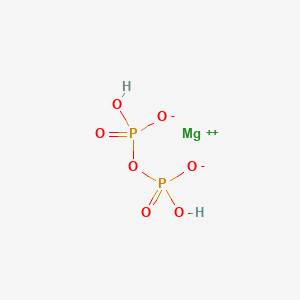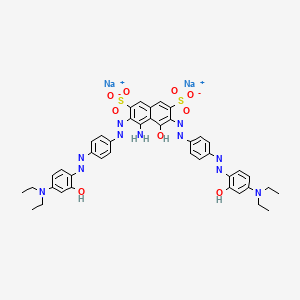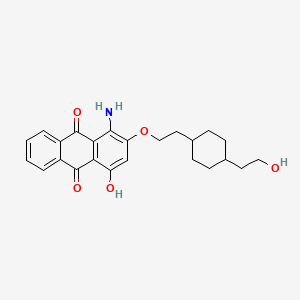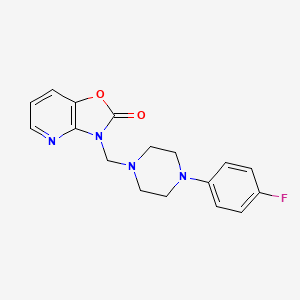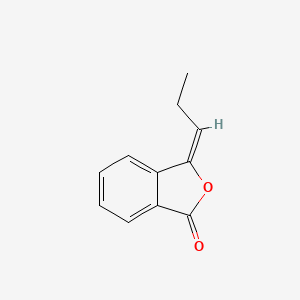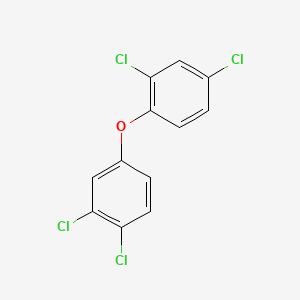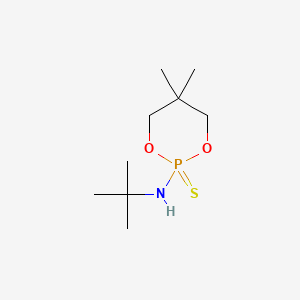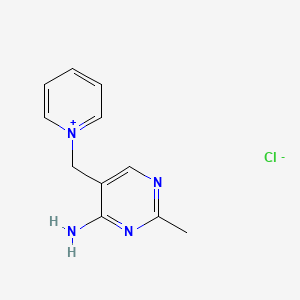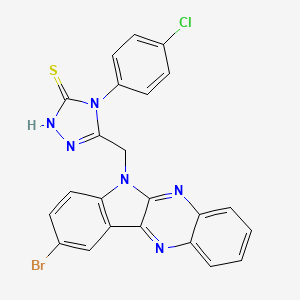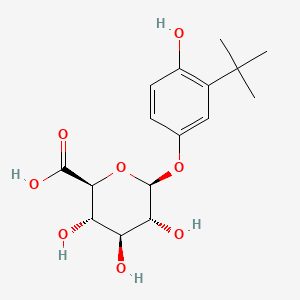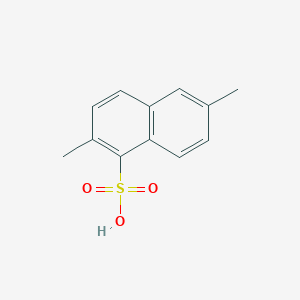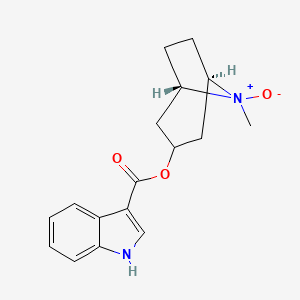
Tropisetron N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tropisetron N-oxide is a derivative of tropisetron, a selective serotonin 5-HT3 receptor antagonist. Tropisetron is primarily used as an antiemetic to treat nausea and vomiting induced by chemotherapy and radiotherapy. This compound is an oxidized form of tropisetron, where the nitrogen atom in the tropane ring is oxidized to form an N-oxide group. This modification can potentially alter the pharmacological properties of the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tropisetron N-oxide typically involves the oxidation of tropisetron. One common method is the use of hydrogen peroxide or peracids as oxidizing agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tropisetron N-oxide can undergo various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Elimination: Under certain conditions, the N-oxide group can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Zinc, acetic acid.
Substitution: Nucleophiles such as halides, thiols.
Major Products Formed
Reduction: Tropisetron.
Substitution: Various substituted tropisetron derivatives.
Elimination: Alkenes.
Applications De Recherche Scientifique
Tropisetron N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study the reactivity of N-oxide compounds.
Biology: Investigated for its potential effects on serotonin receptors and other biological targets.
Medicine: Explored for its potential therapeutic effects, including antiemetic and analgesic properties.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
Tropisetron N-oxide exerts its effects primarily through its interaction with serotonin 5-HT3 receptors. The N-oxide group may enhance or modify the binding affinity of the compound to these receptors, leading to altered pharmacological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve modulation of neurotransmitter release and receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Granisetron: Another 5-HT3 receptor antagonist used as an antiemetic.
Ondansetron: Widely used 5-HT3 receptor antagonist with similar applications.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness
Tropisetron N-oxide is unique due to the presence of the N-oxide group, which can alter its pharmacokinetic and pharmacodynamic properties compared to other 5-HT3 receptor antagonists. This modification can potentially lead to differences in efficacy, side effects, and therapeutic applications.
Propriétés
Numéro CAS |
124077-53-8 |
|---|---|
Formule moléculaire |
C17H20N2O3 |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
[(1S,5R)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O3/c1-19(21)11-6-7-12(19)9-13(8-11)22-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13?,19? |
Clé InChI |
ZJDMWMPLTBHMFL-WVPWYFHKSA-N |
SMILES isomérique |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43)[O-] |
SMILES canonique |
C[N+]1(C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


